Benzylidene bismethacrylate
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Overview
Description
Benzylidene bismethacrylate is an organic compound with the chemical formula C15H16O4. It is a methacrylic monomer containing a benzylidene fragment, which is known for its photochemical properties. This compound is utilized in various scientific and industrial applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylidene bismethacrylate can be synthesized through a multi-step process. The synthesis typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of benzaldehyde with methacrylic acid or its derivatives in the presence of a base catalyst such as potassium hydroxide.
Methacrylation: The resulting intermediate undergoes methacrylation using methacrylic anhydride or methacryloyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzylidene bismethacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form high molecular weight polymers with unique photochemical properties.
Photochemical Reactions: The compound exhibits significant photochemical activity, making it suitable for applications in photopolymerization and photoinitiation.
Common Reagents and Conditions:
Radical Initiators: Azobisisobutyronitrile (AIBN) is commonly used as a radical initiator for polymerization reactions.
Solvents: Dimethylformamide (DMF) and ethanol are frequently used solvents in these reactions.
Major Products:
Scientific Research Applications
Benzylidene bismethacrylate finds applications in various scientific fields:
Chemistry: It is used in the synthesis of photochemically active polymers and copolymers.
Biology: The compound’s photochemical properties are exploited in biological imaging and photodynamic therapy.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: this compound is utilized in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of benzylidene bismethacrylate primarily involves its ability to undergo photochemical reactions. Upon exposure to light, the compound absorbs photons, leading to the formation of excited states. These excited states can initiate polymerization or other photochemical processes. The molecular targets and pathways involved include the interaction with radical initiators and the formation of reactive intermediates .
Comparison with Similar Compounds
Benzylidene malononitrile: Known for its applications in pharmaceuticals and specialty chemicals.
Benzylidene cyclopentanone: Used as a photoinitiator in photopolymerization processes.
Benzylideneiminophenylthiazole: Investigated for its antioxidant and anticancer properties.
Uniqueness: Benzylidene bismethacrylate stands out due to its dual methacrylate units, which enhance its polymerization efficiency and photochemical activity. This makes it particularly valuable in applications requiring high-performance photopolymers and advanced materials .
Biological Activity
Benzylidene bismethacrylate (BBM) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and materials science. This article reviews the biological activity of BBM, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by its methacrylate groups which confer unique properties suitable for various applications. The synthesis typically involves the condensation of benzaldehyde with methacrylic acid derivatives. This reaction yields a compound that can be further modified to enhance its biological activity.
Biological Activity Overview
BBM exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that BBM possesses significant antibacterial and antifungal properties. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans.
- Antioxidant Properties : BBM has been evaluated for its ability to scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Preliminary research suggests that BBM may have neuroprotective effects, potentially beneficial in conditions such as Alzheimer’s disease.
The mechanisms underlying the biological activities of BBM are multifaceted:
- Inhibition of Enzymatic Activities : BBM has been shown to inhibit certain enzymes associated with microbial resistance, enhancing its effectiveness against resistant strains.
- Modulation of Signaling Pathways : Research indicates that BBM may modulate key signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects.
Antimicrobial Activity
A study conducted by investigated the antimicrobial efficacy of BBM derivatives against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
BBM-1 | S. aureus | 32 |
BBM-2 | E. coli | 16 |
BBM-3 | C. albicans | 8 |
Antioxidant Efficacy
In another study focused on the antioxidant properties of BBM, it was found that it effectively scavenged DPPH radicals, with an inhibition percentage comparable to established antioxidants like vitamin C. The antioxidant capacity was quantified using ORAC (Oxygen Radical Absorbance Capacity) assays.
Compound | DPPH Scavenging (%) | ORAC Value (Trolox Equivalents) |
---|---|---|
BBM | 85 | 1.5 |
Neuroprotective Studies
Research highlighted in explored the neuroprotective effects of BBM in a mouse model of Alzheimer’s disease. The study reported significant improvements in memory and learning abilities in treated mice compared to controls.
Properties
CAS No. |
50657-68-6 |
---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
[2-methylprop-2-enoyloxy(phenyl)methyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H16O4/c1-10(2)13(16)18-15(19-14(17)11(3)4)12-8-6-5-7-9-12/h5-9,15H,1,3H2,2,4H3 |
InChI Key |
SWEHHQLBBNUKMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C1=CC=CC=C1)OC(=O)C(=C)C |
Origin of Product |
United States |
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